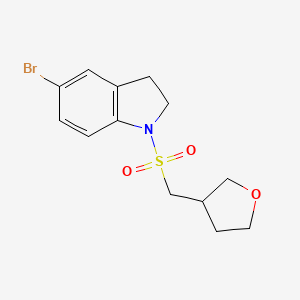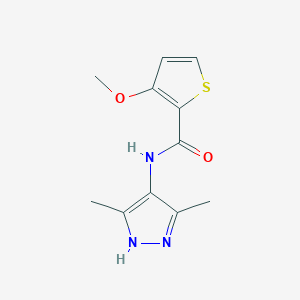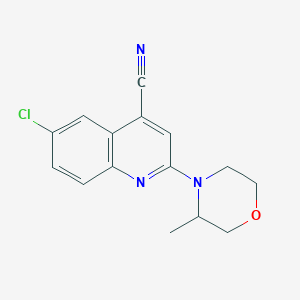
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair. It has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that is involved in the folding and stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound induces cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to inhibit tumor growth in xenograft models of breast cancer and leukemia. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole is its potent anti-tumor activity, which makes it a promising lead compound for the development of new anti-cancer drugs. Another advantage is its relatively low toxicity, which makes it a safe compound for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Another limitation is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole. One direction is the development of new analogs with improved potency and solubility. Another direction is the investigation of the compound's mechanism of action and its role in various biological processes. Additionally, the compound could be used as a tool compound for the identification of new drug targets and the development of new therapeutic strategies for cancer and other diseases. Finally, the compound could be used as a building block for the synthesis of novel materials with unique properties.
Métodos De Síntesis
The synthesis of 5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole involves the reaction of 3-(bromomethyl)oxirane with 2,3-dihydroindole-2-one in the presence of potassium carbonate. The reaction takes place in acetonitrile, and the product is obtained after purification by column chromatography. The yield of the product is around 50%, and the purity is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and material science. In medicinal chemistry, this compound has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, leukemia, and lung cancer. In chemical biology, it has been used as a tool compound to study the role of indole derivatives in various biological processes, such as protein-protein interactions and enzyme inhibition. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propiedades
IUPAC Name |
5-bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-12-1-2-13-11(7-12)3-5-15(13)19(16,17)9-10-4-6-18-8-10/h1-2,7,10H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORPQLQMFKIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N2CCC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(oxolan-3-ylmethylsulfonyl)-2,3-dihydroindole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)
![methyl N-[2-[ethyl-[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-N-methylcarbamate](/img/structure/B7553711.png)
![[2-(Dimethylamino)pyridin-4-yl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7553719.png)
![[2-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone](/img/structure/B7553738.png)
![1-[2-(4-Chlorophenyl)azepan-1-yl]ethanone](/img/structure/B7553742.png)
![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)